molecular formula C12H12Cl2N2O2S B11188138 2-[3-(2,4-Dichlorophenoxy)propyl]-5-(methylsulfanyl)-1,3,4-oxadiazole

2-[3-(2,4-Dichlorophenoxy)propyl]-5-(methylsulfanyl)-1,3,4-oxadiazole

Cat. No.: B11188138
M. Wt: 319.2 g/mol
InChI Key: YFVLMDMKIYVMJP-UHFFFAOYSA-N
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Description

2-[3-(2,4-Dichlorophenoxy)propyl]-5-(methylsulfanyl)-1,3,4-oxadiazole is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenoxy group, a propyl chain, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,4-Dichlorophenoxy)propyl]-5-(methylsulfanyl)-1,3,4-oxadiazole typically involves the reaction of 2,4-dichlorophenol with 3-chloropropanol to form 3-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the oxadiazole ring. The final step involves methylation of the thiol group to produce the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,4-Dichlorophenoxy)propyl]-5-(methylsulfanyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-[3-(2,4-Dichlorophenoxy)propyl]-5-(methylsulfanyl)-1,3,4-oxadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2,4-Dichlorophenoxy)propyl]-5-(methylsulfanyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The dichlorophenoxy group may interact with enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2,4-Dichlorophenoxy)propyl]-5-(methylsulfanyl)-1,3,4-oxadiazole is unique due to its combination of a dichlorophenoxy group and an oxadiazole ring with a methylsulfanyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H12Cl2N2O2S

Molecular Weight

319.2 g/mol

IUPAC Name

2-[3-(2,4-dichlorophenoxy)propyl]-5-methylsulfanyl-1,3,4-oxadiazole

InChI

InChI=1S/C12H12Cl2N2O2S/c1-19-12-16-15-11(18-12)3-2-6-17-10-5-4-8(13)7-9(10)14/h4-5,7H,2-3,6H2,1H3

InChI Key

YFVLMDMKIYVMJP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(O1)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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